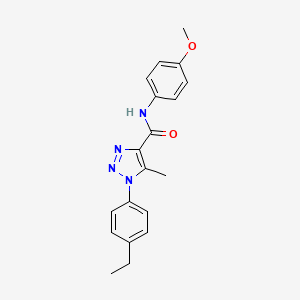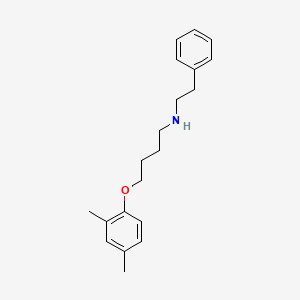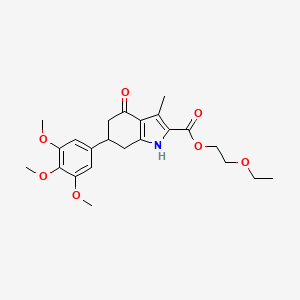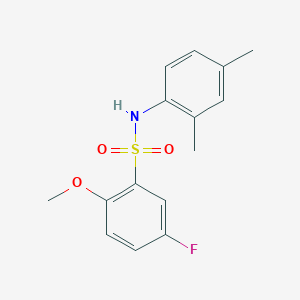
1-(4-ethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-ethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as EMT, is a triazole compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a small molecule inhibitor that targets the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in regulating the immune system.
Mechanism of Action
The mechanism of action of EMT involves the inhibition of 1-(4-ethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which is an enzyme that catalyzes the first step in the catabolism of the essential amino acid tryptophan. This compound is overexpressed in many types of cancer and contributes to immune evasion by tumors. By inhibiting this compound, EMT enhances the immune response against cancer cells and promotes tumor cell death. In addition, EMT has been shown to reduce inflammation by modulating the immune response.
Biochemical and Physiological Effects:
EMT has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects. By inhibiting this compound, EMT enhances the immune response against cancer cells and promotes tumor cell death. In addition, EMT has been shown to reduce inflammation by modulating the immune response. EMT has also been found to have a neuroprotective effect by reducing inflammation in the central nervous system.
Advantages and Limitations for Lab Experiments
EMT has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, EMT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, EMT has not been extensively tested in clinical trials, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on EMT. One area of interest is the development of more potent and selective 1-(4-ethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibitors. Another area of interest is the combination of EMT with other cancer therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the safety and efficacy of EMT in humans. Finally, EMT has potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation.
Scientific Research Applications
EMT has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects. EMT has been found to inhibit the activity of 1-(4-ethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which is overexpressed in many types of cancer and contributes to immune evasion by tumors. By inhibiting this compound, EMT enhances the immune response against cancer cells and promotes tumor cell death. In addition, EMT has been shown to reduce inflammation by modulating the immune response.
properties
IUPAC Name |
1-(4-ethylphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-14-5-9-16(10-6-14)23-13(2)18(21-22-23)19(24)20-15-7-11-17(25-3)12-8-15/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJWYYYMKVJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4684616.png)

![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)
![3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684644.png)
![1-ethyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4684647.png)
![1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4684653.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4684661.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4684669.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4684684.png)
![N-ethyl-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4684690.png)
![4-[({5-[(2,6-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684707.png)

![3-(2-hydroxy-4-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684723.png)